Cis-3-(2,2-dimethyl-26-(((2S,3R,4S,5R,6R)-2,3,4-trihydroxy-5-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)butan-2-yl)-8-methoxy-15-(S)-3-methoxy-4,4- dimethylpentyl)-14-(3-methoxy-4,4-dimethylpent-1-yn-1-yl)-1,2,3,4,11,12,13,14,15,15a- octahydrophenanthro [2,1-b]furan-16(10H)-one, is a glucocorticoid steroid isolated from the leaves of Rauvolfia vomitoria []. Glucocorticoids are a class of corticosteroids, which are steroid hormones that are involved in a wide range of physiological processes, including metabolism, immune response, and stress response.
This glucocorticoid steroid was isolated from the leaves of Rauvolfia vomitoria [], a plant traditionally used for its medicinal properties.
The isolation of the compound was carried out using column chromatography, followed by thin-layer chromatography for purification []. Characterization was achieved through spectroscopic analysis, including FT-IR, 1H NMR, 13C NMR, and HSQC [].
4,4-Dimethylpent-1-yn-3-amine hydrochloride is a chemical compound characterized by its unique structure, which includes an alkyne functional group and an amine. This compound is notable for its applications in various scientific fields, particularly in organic synthesis and medicinal chemistry. Its hydrochloride salt form enhances its solubility and stability, making it suitable for a range of applications.
The compound is synthesized through several methods, primarily in laboratory settings, and is available from chemical suppliers such as Sigma-Aldrich and Benchchem. These sources provide detailed information regarding its properties, synthesis, and safety data.
4,4-Dimethylpent-1-yn-3-amine hydrochloride falls under the category of amines and alkynes in organic chemistry. It is classified as a secondary amine due to the presence of two methyl groups attached to the nitrogen atom.
The synthesis of 4,4-Dimethylpent-1-yn-3-amine hydrochloride can be achieved through various methods, including:
One common synthetic route involves the use of starting materials such as 4-methylpent-1-yne, which undergoes reactions with amine reagents under controlled conditions. For instance, the reaction may proceed in solvents like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure optimal yields .
The molecular structure of 4,4-Dimethylpent-1-yn-3-amine hydrochloride can be represented as follows:
This structure features a linear alkyne chain with a tertiary amine group. The presence of two methyl groups on the fourth carbon atom contributes to its branched structure.
The compound displays chirality due to the presence of a chiral center at the nitrogen atom, leading to different stereoisomers (3R and 3S forms) that may exhibit distinct biological activities .
4,4-Dimethylpent-1-yn-3-amine hydrochloride participates in various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific reaction conditions can significantly influence the product distribution and yield .
The mechanism of action for 4,4-Dimethylpent-1-yn-3-amine hydrochloride primarily involves its interactions at the molecular level:
The specific pathways depend on the context of application, such as drug development or synthetic chemistry.
Key chemical properties include:
Relevant data can be sourced from chemical databases such as PubChem and Sigma-Aldrich .
4,4-Dimethylpent-1-yn-3-amine hydrochloride has several applications in scientific research:
The synthetic pathways to 4,4-dimethylpent-1-yn-3-amine hydrochloride demand precise control over molecular architecture, stereochemistry, and salt formation. This tertiary propargylic amine hydrochloride presents synthetic challenges stemming from the alkyne functionality's reactivity, the steric environment of the tertiary carbon, and the need for chiral center control in enantiomerically pure forms. Contemporary methodologies have evolved to address these challenges through stereoselective synthesis, tailored alkyne functionalization, and optimized salt formation protocols.
The generation of enantiomerically pure (3R)- and (3S)-4,4-dimethylpent-1-yn-3-amine represents a significant synthetic challenge due to the prochiral nature of the precursor ketone and the absence of directing groups. Two predominant strategies have emerged: asymmetric catalysis and chiral resolution.
Asymmetric Catalysis: Chiral transition metal complexes, particularly copper(II) and nickel(II) salen complexes, have demonstrated remarkable efficiency in catalyzing the stereoselective amination of 4,4-dimethylpent-1-yn-3-one precursors. These complexes leverage the inherent chirality of (S,S)-1,2-cyclohexanediamine-derived ligands to induce high enantiomeric excess during nucleophilic addition. Research demonstrates that introducing electron-withdrawing substituents (e.g., chlorine atoms) ortho to the reaction center in the imine substrate significantly enhances stereochemical outcomes. Under optimized phase transfer conditions (-20°C, toluene/50% aqueous NaOH), Cu(II)-salen catalysts achieve enantiomeric excesses exceeding 95% for the (3S)-enantiomer through dynamic kinetic resolution of labile enolates [7]. The mechanism involves preferential face shielding by the bulky chiral complex, directing nucleophilic attack to yield the desired configuration.
Chiral Resolution: For non-catalytic routes, diastereomeric salt formation remains indispensable. Di-p-toluoyl-D-tartaric acid (DPTTA) and O,O'-dibenzoyl-(2R,3R)-tartaric acid effectively resolve racemic 4,4-dimethylpent-1-yn-3-amine free base in solvents like 2-butanone or ethyl acetate/isopropanol mixtures. The (3R)-amine selectively crystallizes as the DPTTA salt, leaving the (3S)-enantiomer enriched in the mother liquor. Subsequent basification, extraction, and acidification yield enantiomerically pure (>98% ee) hydrochlorides. Critical to success is meticulous solvent selection and temperature control during crystallization [5].
Table 1: Performance Comparison of Stereoselective Synthesis Methods for 4,4-Dimethylpent-1-yn-3-amine
Method | Chiral Inducer/Agent | Optimal Conditions | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
Asymmetric Catalysis | Cu(II)-salen (S,S-cyclohexanediamine/salicylaldehyde) | Toluene/50% aq. NaOH, -20°C, 5 mol% catalyst | 95-98 | 82-85 | Direct enantioselective synthesis, lower steps |
Diastereomeric Salt Resolution (3R) | Di-p-toluoyl-D-tartaric acid (DPTTA) | 2-Butanone, 5°C, 1:1 molar ratio | >98 | 35-40* | High enantiopurity, scalability |
Diastereomeric Salt Resolution (3S) | O,O'-Dibenzoyl-(2R,3R)-tartaric acid | Ethyl Acetate:i-PrOH (3:1), -10°C | >98 | 38-42* | High enantiopurity, access to opposite enantiomer |
(Yield per crystallization cycle; theoretical max 50% per enantiomer)*
The construction of the 4,4-dimethylpent-1-yn-3-amine skeleton relies heavily on strategic bond formation involving the alkyne moiety. Key approaches include nucleophilic addition to alkynyl ketones and transition-metal-catalyzed coupling.
Nucleophilic Addition to Ynones: The most direct route involves the reaction of lithium trimethylsilylacetylide with pinacolone (3,3-dimethyl-2-butanone), yielding 1-trimethylsilyl-4,4-dimethylpent-1-yn-3-ol. Deoxysilylation is achieved using potassium carbonate in methanol, generating 4,4-dimethylpent-1-yn-3-one. Reductive amination of this ynone is then performed under transfer hydrogenation conditions (ammonium formate, Pd/C, methanol, 60°C) or using lithium aluminium hydride in tetrahydrofuran with ammonium chloride, providing the racemic amine free base in 75-82% yield. This route benefits from the commercial availability of starting materials and operational simplicity [4] [5].
Metal-Mediated Alkynylation: Sonogashira coupling presents a viable alternative. Reaction of 1-chloro-3,3-dimethylbutan-2-one (synthesized from pinacolone via α-chlorination using sulfuryl chloride) with trimethylsilylacetylene under Pd(0)/Cu(I) catalysis (Pd(PPh₃)₂Cl₂, CuI, PPh₃, i-Pr₂NH, 60°C) affords the TMS-protected ynone. Deprotection and reductive amination proceed as above. While offering flexibility in alkyne substitution patterns, this route involves more steps and potential handling challenges with α-haloketones. Radical strategies utilizing tert-butyl hydroperoxide (TBHP) as an initiator and oxygen source offer potential for alkynylation under milder conditions, though specific adaptation to this substrate requires further optimization [6].
Solvent and Additive Effects: Solvent polarity critically impacts reaction rates and yields in both nucleophilic addition and reductive amination steps. Polar aprotic solvents like tetrahydrofuran (THF) and acetonitrile favor nucleophilic addition to ynone carbonyls, while protic solvents (methanol, ethanol) enhance reductive amination rates. Phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) significantly accelerate reactions in biphasic systems (e.g., toluene/water). Catalytic hydrogenation requires careful catalyst selection (e.g., Raney Ni vs. Pd/C) to avoid over-reduction of the alkyne [4] [5] [7].
Table 2: Alkyne Functionalization Strategies for Amine Precursor Synthesis
Strategy | Key Steps | Reagents & Conditions | Overall Yield (%) | Critical Parameters |
---|---|---|---|---|
Nucleophilic Addition | 1. Lithiation TMSA + Pinacolone2. Desilylation3. Reductive Amination | 1. n-BuLi, THF, -78°C → RT2. K₂CO₃, MeOH3. NH₄OCHO, Pd/C, MeOH, 60°C | 75-82 | Anhydrous conditions (Step 1), Controlled desilylation (Step 2) |
Sonogashira Coupling | 1. α-Chlorination Pinacolone2. Sonogashira Coupling3. Desilylation4. Reductive Amination | 1. SO₂Cl₂, CCl₄, Δ2. TMSA, Pd(PPh₃)₂Cl₂, CuI, iPr₂NH3. K₂CO₃, MeOH4. NH₄OCHO, Pd/C | 60-68 | Strict temp control (chlorination), Catalyst loading (coupling) |
Radical Alkynylation (Emerging) | Radical addition to activated alkenes | TBHP initiator, Metal catalyst (Cu, Fe), Alkyne source | N.R.* | Radical stability, Selectivity control |
(N.R. = Not robustly reported for this specific substrate yet)
Converting the free base amine to its hydrochloride salt is crucial for enhancing stability, crystallinity, and dissolution properties. The neutralization process must prevent disproportionation and ensure stoichiometric purity.
Acid Addition Protocols: Controlled addition of concentrated hydrochloric acid (typically 32-36%) to a solution of the free base amine in a suitable solvent is paramount. Stoichiometry is critical; a slight excess of HCl (1.05 - 1.10 equivalents) ensures complete salt formation while minimizing free acid contamination that can catalyze degradation. Inverse addition (amine solution into dilute HCl) is sometimes employed for very insoluble salts but is less common here. Monitoring by in situ pH or FTIR (disappearance of N-H stretch ~3400 cm⁻¹, appearance of N⁺-H stretches 2700-2500 cm⁻¹) ensures endpoint accuracy [4] [8].
Solvent Engineering: Solvent choice dramatically impacts crystal habit, particle size, stability against disproportionation, and residual solvent levels. Optimal solvents suppress the free base amine's hydrolysis and prevent HCl gas evolution. Studies identify acetone, 2-butanone, and isopropanol as superior choices for 4,4-dimethylpent-1-yn-3-amine hydrochloride. Acetone offers excellent solubility for the free base and low solubility for the hydrochloride, promoting high yields (typically >92%) upon crystallization. Isopropanol facilitates the formation of larger, more regular crystals suitable for filtration. Tetrahydrofuran and dichloromethane often lead to oils or poorly crystalline materials and are avoided. Strict water control (<0.5% w/w in solvent) is essential to prevent dissociation and subsequent disproportionation [3] [4] [8].
Crystallization Control: Temperature programming during acid addition and subsequent crystallization is vital. Adding HCl at 0-5°C minimizes local overheating and degradation. Slow warming to room temperature followed by cooling to 0°C ensures high crystal yield and purity. Seeding with pure hydrochloride crystals during the cooling phase promotes consistent polymorph formation and prevents oiling out. Slurry conversion in a mixture of anti-solvent (e.g., diethyl ether) and a minor solvent component (e.g., isopropanol) under controlled temperature (2-8°C) effectively suppresses disproportionation, a common instability where the hydrochloride dissociates and free base reacts with remaining salt forming undesired complexes [8].
Stabilization Strategies: For suspensions or hygroscopic batches, formulation aids are incorporated. Polyvinylpyrrolidone/vinyl acetate (PVP/VA, 20 mg/mL) acts as a precipitation inhibitor by adsorbing to nascent crystals and preventing particle growth and aggregation, thereby maintaining supersaturation. Non-ionic surfactants like Tween 80 (5 mg/mL) enhance wetting and homogeneity, crucial for preventing local pH shifts that trigger disproportionation during storage or dissolution testing [8].
Table 3: Optimization Parameters for Hydrochloride Salt Formation and Stabilization
Parameter | Optimal Conditions | Impact of Deviation | Analytical Control |
---|---|---|---|
Stoichiometry (HCl:Amine) | 1.05 - 1.10 eq HCl | <1.0 eq: Incomplete salt, Free base present>1.15 eq: Free acid, Promotes hydrolysis | Potentiometric titration, ¹H NMR (D₂O) |
Solvent | Anhydrous Acetone, 2-Butanone, Isopropanol | THF/DCM: Oiling/Poor crystallizationWater >1%: Disproportionation risk | Karl Fischer Titration, GC Residual Solvents |
Temperature Profile | Acid Addition: 0-5°CCrystallization: RT → 0°C | High temp during addition: DegradationRapid cooling: Fines, Inclusion | In situ temperature monitoring, DSC of product |
Additives (Suspensions) | PVP/VA (20 mg/mL), Tween 80 (5 mg/mL) | No stabilizer: Particle growth, Disproportionation | Particle size analysis, ssNMR, XRPD stability |
Water Control | <0.5% w/w in solvent, <1.0% w/w in final salt | High water: Dissociation, Disproportionation, Caking | Karl Fischer Titration, Dynamic Vapor Sorption |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1